molecular formula C22H17FN2OS B2805466 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358060-14-6

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2805466
CAS RN: 1358060-14-6
M. Wt: 376.45
InChI Key: QOJPLTMVFAOZGB-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as FMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities.

Scientific Research Applications

Heterocyclic Synthesis and Material Science

Thiophene derivatives have been explored for their potential in heterocyclic synthesis and material science applications. For instance, the study by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research highlights the utility of thiophene derivatives in generating diverse molecular architectures for potential application in drug discovery and material science.

Electrochromic Devices

Thiophene and pyrrole derivatives have been investigated for their electrochromic properties, indicating their potential in the development of electronic devices. Arslan et al. (2007) synthesized a compound similar in structure to the target molecule and explored its application in electrochromic devices, demonstrating significant optical contrasts and swift switching times (Arslan, Türkarslan, Tanyeli, Akhmedov, & Toppare, 2007). This suggests that related compounds might exhibit useful electronic or optical properties for applications in smart windows or display technologies.

Pharmaceutical Research

Although direct studies on "4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" are lacking, the structural features of thiophene and pyrrole cores are often leveraged in pharmaceutical research for their bioactive potential. The synthesis and evaluation of thiophene derivatives for antimicrobial and antifungal activities, as reported by Sowmya et al. (2018), and their bioisosteric properties suggest a broad spectrum of biological activities, ranging from antibacterial to antifungal effects (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018). These findings indicate the potential of structurally related compounds in the design of new therapeutic agents.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c1-15-4-10-18(11-5-15)24-22(26)21-20(25-12-2-3-13-25)19(14-27-21)16-6-8-17(23)9-7-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJPLTMVFAOZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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